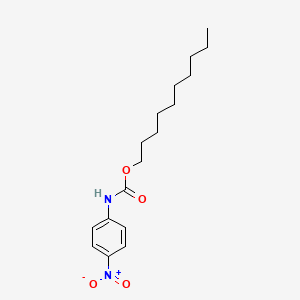
Carbamic acid, (4-nitrophenyl)-, decyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-nitrophenyl)-, decyl ester: is an organic compound with the molecular formula C17H26N2O4 It is a derivative of carbamic acid, where the hydrogen atom is replaced by a decyl ester group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (4-nitrophenyl)-, decyl ester typically involves the reaction of 4-nitrophenyl isocyanate with decyl alcohol . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
4-nitrophenyl isocyanate+decyl alcohol→Carbamic acid, (4-nitrophenyl)-, decyl ester
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically conducted in a solvent such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The ester bond in carbamic acid, (4-nitrophenyl)-, decyl ester can be hydrolyzed under acidic or basic conditions to yield and .
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a like .
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as or .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 4-nitrophenol and decyl carbamate.
Reduction: 4-aminophenyl carbamic acid, decyl ester.
Substitution: Substituted phenyl carbamic acid, decyl ester derivatives.
Scientific Research Applications
Chemistry: Carbamic acid, (4-nitrophenyl)-, decyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in ester hydrolysis.
Medicine: pharmaceuticals , particularly as prodrugs that release active agents upon hydrolysis.
Industry: In the industrial sector, this compound can be used in the production of polymers and coatings due to its reactivity and ability to form stable bonds.
Mechanism of Action
The mechanism of action of carbamic acid, (4-nitrophenyl)-, decyl ester involves its hydrolysis to release 4-nitrophenol and decyl carbamate . The 4-nitrophenol can act as an inhibitor of certain enzymes, while the decyl carbamate can interact with biological membranes due to its long alkyl chain.
Comparison with Similar Compounds
- Carbamic acid, (4-nitrophenyl)-, ethyl ester
- Carbamic acid, (4-nitrophenyl)-, methyl ester
- Carbamic acid, (4-nitrophenyl)-, butyl ester
Comparison:
- Carbamic acid, (4-nitrophenyl)-, decyl ester has a longer alkyl chain compared to its ethyl, methyl, and butyl counterparts, which can influence its solubility and interaction with biological membranes.
- The longer alkyl chain in the decyl ester provides greater hydrophobicity , making it more suitable for applications in hydrophobic environments .
Properties
CAS No. |
93814-57-4 |
|---|---|
Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
decyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-2-3-4-5-6-7-8-9-14-23-17(20)18-15-10-12-16(13-11-15)19(21)22/h10-13H,2-9,14H2,1H3,(H,18,20) |
InChI Key |
LYVUCZOQWJNQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



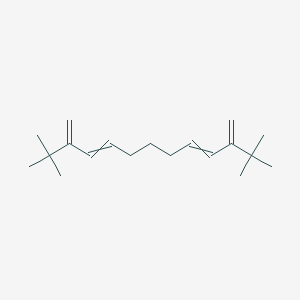
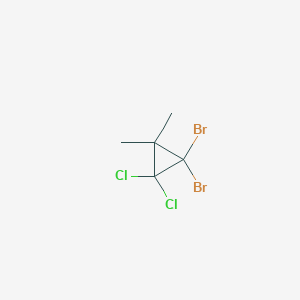
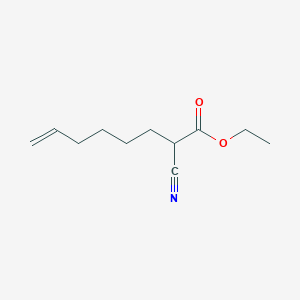
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
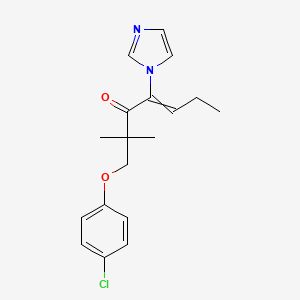
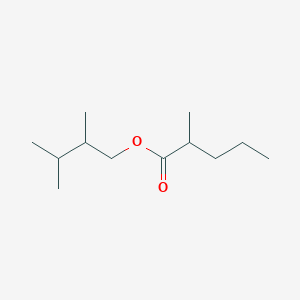
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
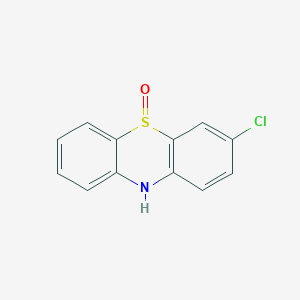
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
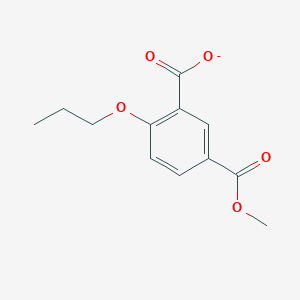
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
